4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one
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Overview
Description
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. This compound is known for its complex structure, which includes a phthalazinone core, a fluorobenzoyl group, and a cyclopropanecarbonyl-piperazine moiety. It has been studied for its potential use in treating various medical conditions, particularly cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropanecarbonyl-Piperazine Moiety: This step involves the reaction of cyclopropanecarbonyl chloride with piperazine, followed by coupling with the phthalazinone core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoyl compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its primary application is in oncology, where it has demonstrated efficacy in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets within cells. It primarily targets enzymes and receptors involved in cell proliferation and apoptosis. By binding to these targets, the compound can inhibit the growth of cancer cells and induce programmed cell death. The pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-chlorobenzoyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-methylbenzoyl)phthalazin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it more effective in certain therapeutic applications compared to its analogs .
Properties
CAS No. |
1460272-52-9 |
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Molecular Formula |
C24H21FN4O4 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzoyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H21FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,27,31) |
InChI Key |
TZIGSMQSELEWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(=O)C4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
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